

# Defactinib safety profile versus other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Defactinib

CAS No.: 1073154-85-4

Cat. No.: S001669

[Get Quote](#)

## Safety Profile of Avutometinib + Defactinib

| Adverse Event (AE)                     | Incidence (Grade ≥3) | Clinical Management & Notes                                                                                   |
|----------------------------------------|----------------------|---------------------------------------------------------------------------------------------------------------|
| Increased Creatine Phosphokinase (CPK) | 24% [1] [2]          | A characteristic laboratory finding with this combination; managed with dose holds/reductions [2].            |
| Diarrhea                               | 8% [1] [2]           |                                                                                                               |
| Anemia                                 | 5% [1]               |                                                                                                               |
| Any AE leading to discontinuation      | 10% [1] [2]          | The majority of AEs were mild to moderate and manageable with supportive care and dose modifications [2] [3]. |

## Experimental Protocol & Patient Context

To contextualize the safety data, below is the key methodology from the RAMP 201 trial that defined the regimen's safety profile [2].

## RAMP 201 Trial Design (Phase 2)



[Click to download full resolution via product page](#)

**Trial Design & Key Methodology** [1] [2]:

- **Study Type:** Phase II, open-label, adaptive design.
- **Patient Population:** 115 patients with recurrent, measurable low-grade serous ovarian cancer (LGSOC) after at least one prior line of platinum-based chemotherapy. Patients were heavily pre-treated, with a **median of 3 prior lines of therapy** (range 1-9) [1] [2].
- **Dosing Schedule:** The recommended regimen was avutometinib 3.2 mg orally twice weekly plus **defactinib** 200 mg orally twice daily, on a 3-weeks-on, 1-week-off schedule [2].
- **Safety Assessments:** Adverse events were collected and graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0 or higher**.

[2]. Prophylactic medications for rash were used during the first two cycles [2].

## Mechanism of Action and Rationale for Combination

The combination's mechanism and safety profile are linked to its unique dual-pathway inhibition, as illustrated below.



[Click to download full resolution via product page](#)

- **Avutometinib** is a first-in-class **RAF/MEK clamp**. It inhibits MEK kinase activity while simultaneously preventing RAF from reactivating MEK, leading to more complete suppression of the MAPK pathway compared to standard MEK inhibitors [2] [3].

- This potent MAPK pathway inhibition triggers a **compensatory activation of Focal Adhesion Kinase (FAK)** as a resistance mechanism [2].
- **Defactinib**, a **FAK inhibitor**, is added to block this adaptive resistance. Preclinical models show that the combination results in greater tumor growth inhibition than either agent alone [2].

## Comparison with Other Targeted Therapies

While head-to-head trials are lacking, the efficacy of avutometinib and **defactinib** can be contextually compared with other therapies used in recurrent LGSOC.

| Therapy / Trial | Mechanism of Action | Objective Response Rate (ORR) | Discontinuation Due to AEs |
|-----------------|---------------------|-------------------------------|----------------------------|
|-----------------|---------------------|-------------------------------|----------------------------|

| **Avutometinib + Defactinib** (RAMP 201, recurrent LGSOC) | RAF/MEK clamp + FAK inhibitor | 31% (Total) 44% (KRAS mutant) [1] [4] | 10% [1] [2] | | **Binimetinib** (MILO/ENGOT-ov11, recurrent LGSOC) | MEK inhibitor | 16% (vs. 13% for chemo) [2] | 34% (vs. 5% for chemo) [2] | | **Trametinib** (Recurrent LGSOC) | MEK inhibitor | 26% (vs. 6% for chemo/other) [2] | Not specified in source, but noted that ~1/3 of patients discontinued due to toxicity [2] |

## Implications for Research and Development

For researchers, the key takeaways are:

- **Unique Safety Profile:** The **avutometinib and defactinib combination** has a **distinct and manageable safety profile**, characterized by a high incidence of CPK elevation but a **lower rate of treatment discontinuation** (10%) compared to historical MEK inhibitor monotherapies [1] [2].
- **Proof of Concept for Vertical Inhibition:** The combination successfully demonstrates that **vertical inhibition of the MAPK pathway (RAF/MEK) combined with blocking adaptive resistance (FAK)** is a viable strategy to enhance efficacy and potentially improve treatment durability [2] [5].
- **Ongoing Research:** A confirmatory **Phase 3 trial (RAMP 301, NCT06072781)** is currently enrolling, comparing the combination against standard of care (chemotherapy or hormonal therapy) for recurrent LGSOC [1] [2].

*Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Primary Analysis of ENGOT-OV60/GOG-3052/RAMP 201 [pubmed.ncbi.nlm.nih.gov]
2. Efficacy and Safety of Avutometinib ± Defactinib in Recurrent ... [pmc.ncbi.nlm.nih.gov]
3. Verastem Oncology Announces Efficacy and Safety Data of ... [investor.verastem.com]
4. FDA grants accelerated approval to the combination of ... [fda.gov]
5. Defactinib with avutometinib in patients with solid tumors [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Defactinib safety profile versus other targeted therapies].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b001669#defactinib-safety-profile-versus-other-targeted-therapies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)